molecular formula C21H20N2O4 B2678604 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one CAS No. 1706087-00-4

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one

Cat. No.: B2678604
CAS No.: 1706087-00-4
M. Wt: 364.401
InChI Key: XUKHWJAFZWSXQG-UHFFFAOYSA-N
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Description

This product, 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one, is a chemical compound provided for research and experimental applications. It is supplied as a solid material of high purity, intended for use by qualified laboratory and research personnel. The core structure of this molecule suggests potential as a key intermediate or candidate for further investigation in various fields. Main Applications & Research Value: The primary research applications for this compound are currently in the areas of [e.g., Medicinal Chemistry, Kinase Research, Chemical Biology] . Its specific research value lies in its potential as a [e.g., Building Block for Compound Libraries, Putative Inhibitor of a Specific Protein Target, Fluorescent Probe] . Researchers may find it valuable for projects aimed at [e.g., Developing Novel Anti-cancer Therapies, Studying Intracellular Signaling Pathways] . Mechanism of Action: The precise biochemical mechanism of action for this compound is an area of active investigation. Based on its structural features, it is hypothesized to function by [e.g., Allosterically Modulating Enzyme Activity, Interacting with a Specific Receptor Class] . Further experimental validation is required to fully elucidate its molecular target and functional effects in biological systems. Handling & Compliance: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-15-12-19(13-20(24)26-15)27-18-8-11-23(14-18)21(25)16-4-6-17(7-5-16)22-9-2-3-10-22/h2-7,9-10,12-13,18H,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKHWJAFZWSXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one involves multiple steps, typically starting with the formation of the pyranone core. This can be achieved through a condensation reaction between a suitable aldehyde and a diketone under acidic conditions. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the pyrrole moiety to the benzoyl group, which can be accomplished using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the development of more efficient catalysts for the cross-coupling step .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine and pyrrole rings may contribute to binding affinity and specificity, while the pyranone core may play a role in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the pyran-2-one family, which is well-documented for diverse biological activities. Below is a comparative analysis with structurally related heterocycles:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
6-methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one Pyran-2-one 6-methyl, 4-pyrrolidinyloxy with benzoyl-pyrrole ~413.43 High complexity; potential kinase inhibition due to benzoyl-pyrrole motif
4-Hydroxy-6-methylpyran-2-one (Compound 6, ) Pyran-2-one 4-hydroxy, 6-methyl ~154.12 Reactive enol moiety; precursor for C–C bond formation via nucleophilic addition
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7, ) Pyran-2-one 3-(2-benzoylallyl), 4-hydroxy, 6-methyl ~284.29 Enone system enables cyclization or nucleophilic attack; used in synthesizing fused pyrano-pyranes
6-(4-Methylpiperazin-1-yl)-1H-indole () Indole 6-(4-methylpiperazinyl) ~231.30 Basic amine group enhances solubility; potential CNS activity
5-Chloroisoxazolo[4,5-b]pyridin-3-amine () Isoxazolopyridine 5-chloro, 3-amino ~169.58 Electrophilic chlorination site; possible antimicrobial activity

Key Observations:

Reactivity and Synthesis: The target compound’s pyrrolidine-benzoyl-pyrrole side chain contrasts with simpler substituents in ’s pyran-2-one derivatives (e.g., 4-hydroxy or benzoylallyl groups). While 4-hydroxy-6-methylpyran-2-one (Compound 6) undergoes base-dependent cyclization to form fused pyrano-pyranes, the target molecule’s bulky side chain may hinder similar ring-closure reactions .

Pharmacological Implications :

  • Compared to 6-(4-methylpiperazin-1-yl)-1H-indole (), which has a basic piperazine group for improved bioavailability, the target compound’s pyrrolidine and benzoyl-pyrrole substituents may prioritize target binding over solubility.
  • The chloroisoxazolopyridine () highlights how halogenation can modulate bioactivity; however, the target compound lacks electrophilic sites for similar derivatization.

Spectroscopic and Mechanistic Insights :

  • IR and NMR data for analogous pyran-2-ones () suggest that the target compound’s carbonyl (C=O) and aromatic protons would exhibit distinct shifts, reflecting conjugation with the benzoyl-pyrrole system .

Biological Activity

6-Methyl-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyran ring, pyrrolidine moiety, and a benzoyl group substituted with a pyrrole. This unique arrangement contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines such as A431 and HT29, with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 13A431<10Apoptosis induction
Compound 22HT29<5Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been investigated for their antibacterial properties, showing effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL . The presence of electron-donating groups in the structure enhances this activity.

Anticonvulsant Activity

In a study evaluating anticonvulsant properties, related pyrrolidine derivatives demonstrated significant protective effects in seizure models. The SAR indicated that specific substitutions at the 4-position of the pyrrolidine ring were crucial for enhancing anticonvulsant efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Modulation : It can interfere with cell cycle progression, particularly in cancer cells, thereby inhibiting proliferation.
  • Antimicrobial Action : The structural components interact with bacterial cell walls or metabolic pathways, leading to bactericidal effects.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of pyrrolidine derivatives against various cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative effects, particularly in cells resistant to conventional therapies.

Study 2: Anticonvulsant Properties

In another investigation focused on anticonvulsant activity, researchers synthesized multiple derivatives and tested them in animal models. The most active compounds provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating significant potential for treating epilepsy.

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